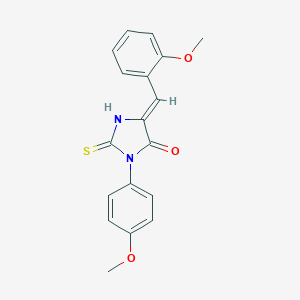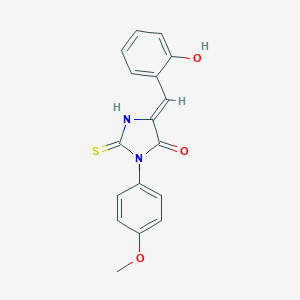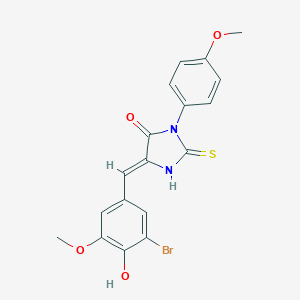![molecular formula C18H14BrClN2O3S B307064 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B307064.png)
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one, also known as BMBMT, is a thiazolidinone derivative that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one exerts its anti-inflammatory and antimicrobial effects by modulating various signaling pathways in the body. For instance, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to possess anticancer activity. Studies have demonstrated that 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one can induce apoptosis and inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is its broad spectrum of activity against various diseases. Additionally, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the limitations of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is its low solubility in water, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one-based drug formulations for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods for 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one could lead to the production of larger quantities of the compound for further research and drug development.
Métodos De Síntesis
The synthesis of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction between 3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde and 2-iminothiazolidin-4-one in the presence of a catalyst. The reaction proceeds through a condensation mechanism, resulting in the formation of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have shown that 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C18H14BrClN2O3S |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
(5Z)-2-amino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14BrClN2O3S/c1-24-14-7-10(8-15-17(23)22-18(21)26-15)6-12(19)16(14)25-9-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H2,21,22,23)/b15-8- |
Clave InChI |
LGRGYJRTCUWNQI-NVNXTCNLSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)
![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)


![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)


